2-Chloro-4,5-difluoronitrobenzene
Overview
Description
2-Chloro-4,5-difluoronitrobenzene is a fluorinated building block . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
2-Chloro-4,5-difluoronitrobenzene can be synthesized from 2,4,5-Trichloronitrobenzene. The reaction involves heating with potassium fluoride at 125°C for 12 hours under N2 .Molecular Structure Analysis
The molecular formula of 2-Chloro-4,5-difluoronitrobenzene is C6H2ClF2NO2 . Its molecular weight is 193.54 .Chemical Reactions Analysis
2-Chloro-4,5-difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions . For example, it can react with morpholine in a flow reactor with a simulated moving bed (SMB) chromatography module .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluoronitrobenzene is a liquid at room temperature . It has a predicted density of 1.591±0.06 g/cm3 . The boiling point is 118°C at a pressure of 31 Torr .Scientific Research Applications
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Synthesis of Fluorinated Halonitrobenzenes and Halonitrophenols
- Field : Organic Chemistry
- Application : 2-Chloro-4,5-difluoronitrobenzene is used as an intermediate in the synthesis of fluorinated halonitrobenzenes and halonitrophenols .
- Method : The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene. The latter can be converted to 2-chloro-3,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene, 2,3-difluoro-6-nitrophenol, or 2-chloro-3-fluoro-4-nitrophenol via nitration, fluorodechlorination, and hydrolysis reactions .
- Results : The synthesis process results in various fluorinated halonitrobenzenes and halonitrophenols .
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Production of Pharmaceuticals and Agricultural Chemicals
- Field : Pharmaceutical and Agricultural Chemistry
- Application : 2-Chloro-4,5-difluoronitrobenzene is used as an intermediate in the production of pharmaceuticals and agricultural chemicals .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound is useful for safely and easily obtaining pharmaceuticals and agricultural chemicals .
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Synthesis of 2,5-Difluoronitrobenzene
- Field : Organic Chemistry
- Application : 2-Chloro-4,5-difluoronitrobenzene is used as an intermediate in the synthesis of 2,5-difluoronitrobenzene .
- Method : The compound is prepared by reacting 2-chloro-5-fluoronitrobenzene with an alkali metal fluoride (e.g., lithium fluoride). The process is a nucleophilic reaction of the chlorine on the aromatic ring having electron-attracting substituent groups such as nitro group, cyano group, etc., with fluorine anion, and is carried out preferably at 50-250 °C .
- Results : The synthesis process results in 2,5-difluoronitrobenzene, which is an important compound as an intermediate for various medicines, agrochemicals, and other various fluorine-containing organic compounds .
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Synthesis of 2,4-Difluoro-5-Nitrobenzenesulfonic Acid and Resin-Bound 2-Arylaminobenzimidazoles
- Field : Organic Chemistry
- Application : 2-Chloro-4,5-difluoronitrobenzene has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reaction and resin-bound 2-arylaminobenzimidazoles .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound is useful for obtaining 2,4-difluoro-5-nitrobenzenesulfonic acid and resin-bound 2-arylaminobenzimidazoles .
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Synthesis of (±)-Horsfiline
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Synthesis of Resin-Bound 2-Arylaminobenzimidazoles
- Field : Organic Chemistry
- Application : 2-Chloro-4,5-difluoronitrobenzene has been used in the synthesis of resin-bound 2-arylaminobenzimidazoles .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound is useful for obtaining resin-bound 2-arylaminobenzimidazoles .
Safety And Hazards
Future Directions
2-Chloro-4,5-difluoronitrobenzene has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of 2,4-difluoro-5-nitrobenzenesulfonic acid via a sulfonation reaction .
Relevant Papers The synthesis and properties of 2-Chloro-4,5-difluoronitrobenzene have been discussed in several papers . These papers provide valuable insights into the chemical behavior and potential applications of this compound.
properties
IUPAC Name |
1-chloro-4,5-difluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONLKUDAFUJZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435989 | |
Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluoronitrobenzene | |
CAS RN |
771-76-6 | |
Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4,5-difluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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